Product packaging for 2-(benzylthio)-N-(2-fluorophenyl)acetamide(Cat. No.:CAS No. 599159-23-6)

2-(benzylthio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2530394
CAS No.: 599159-23-6
M. Wt: 275.34
InChI Key: CMXLDPZWGJMXDM-UHFFFAOYSA-N
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Description

Product Overview 2-(Benzylthio)-N-(2-fluorophenyl)acetamide (CAS 599159-23-6) is a synthetic organic compound with the molecular formula C 15 H 14 FNOS and a molecular weight of 275.34 . This acetamide derivative is provided for research and development purposes and is strictly for laboratory use. Research Applications and Potential While research on this specific compound is evolving, its molecular structure shares key features with several pharmacologically active classes of molecules, indicating significant potential for various research avenues. The core acetamide functional group is a prevalent scaffold in medicinal chemistry, found in compounds with a wide spectrum of biological activities . The structural motif of an acetamide linked to a fluorophenyl ring is a subject of interest in antiparasitic research . Furthermore, compounds containing a benzylthio-ether side chain, similar to this molecule, have been investigated for their pro-apoptotic effects and ability to modulate cellular pathways in disease models . Directions for Scientific Investigation Given the established activities of its structural analogs, this compound may be a valuable lead compound for researchers exploring: Infectious Disease Research: The compound's structure is analogous to classes of molecules studied for their antimicrobial and antitubercular properties, making it a candidate for assays against resistant bacterial and fungal strains . Oncology Research: Benzimidazole and naphthoquinone derivatives featuring benzylthio and acetamide groups have demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cell lines, suggesting potential application in anticancer discovery . Mechanistic Studies: Related compounds are known to act by inhibiting vital enzymatic processes or by disrupting mitochondrial function and increasing intracellular reactive oxygen species (ROS), leading to programmed cell death . Handling and Compliance This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a controlled laboratory environment. The safety information for this compound is under characterization; therefore, standard procedures for handling unclassified substances should be strictly followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FNOS B2530394 2-(benzylthio)-N-(2-fluorophenyl)acetamide CAS No. 599159-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLDPZWGJMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways Towards 2-(benzylthio)-N-(2-fluorophenyl)acetamide and Related Structures

The principal synthetic routes involve either forming the amide bond first, followed by the introduction of the sulfur moiety, or preparing a sulfur-containing carboxylic acid that is then coupled with the target amine.

Amide bond formation is a cornerstone of organic synthesis, and several reliable methods are applicable here.

EDC/HOBt Coupling: This method involves the activation of a carboxylic acid, in this case, 2-(benzylthio)acetic acid, with a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it minimizes racemization (if applicable) and suppresses the formation of N-acylurea byproducts by forming a more reactive HOBt-ester intermediate. nih.govpeptide.com This activated species then readily reacts with an amine, 2-fluoroaniline, to form the desired amide. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is often required to neutralize the hydrochloride salt of EDC and the carboxylic acid. commonorganicchemistry.com

A general reaction scheme is as follows:

2-(benzylthio)acetic acid + 2-fluoroaniline → (in the presence of EDC, HOBt, and a base) → this compound

This approach is valued for its mild reaction conditions and broad functional group tolerance.

Chloroacetylation followed by Amine Substitution: An alternative and widely used strategy begins with the N-acylation of an amine with chloroacetyl chloride. nih.govresearchgate.net In this pathway, 2-fluoroaniline is treated with chloroacetyl chloride in the presence of a base to yield the key intermediate, 2-chloro-N-(2-fluorophenyl)acetamide. nih.govijpsr.info The base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide or potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. google.comresearchgate.net This intermediate is then used in a subsequent step to introduce the benzylthio group.

The formation of the thioether bond is typically achieved through a nucleophilic substitution (Sₙ2) reaction. researchgate.net Starting with the 2-chloro-N-(2-fluorophenyl)acetamide intermediate, the chlorine atom serves as a good leaving group.

This reaction is carried out by treating the chloroacetamide derivative with a sulfur nucleophile, such as benzyl (B1604629) mercaptan (phenylmethanethiol). scispace.com To facilitate the reaction, the thiol is often deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate, sodium hydroxide) to form the more nucleophilic thiolate anion. This anion then displaces the chloride ion to form the final product, this compound. nih.gov

The reaction can be summarized as:

2-chloro-N-(2-fluorophenyl)acetamide + Benzyl mercaptan → (in the presence of a base) → this compound + Base·HCl

This method is highly efficient for constructing carbon-sulfur bonds.

The 2-fluorophenyl group is introduced via the starting amine, 2-fluoroaniline. The reactivity of this amine is a key consideration in the synthesis. As an aniline derivative, it is nucleophilic enough to participate in acylation reactions.

In the chloroacetylation pathway, 2-fluoroaniline reacts directly with chloroacetyl chloride. nih.gov The reaction is typically straightforward, often performed in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base to scavenge the HCl byproduct. sphinxsai.com

In the EDC/HOBt coupling pathway, 2-fluoroaniline acts as the amine component that attacks the activated carboxylic acid intermediate. nih.gov Although the fluorine atom is electron-withdrawing, which slightly reduces the nucleophilicity of the amino group compared to aniline, 2-fluoroaniline is generally reactive enough for these coupling reactions to proceed efficiently under standard conditions.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

The choice of solvent, base, and catalyst can significantly impact the outcome of the synthetic steps.

For Amide Bond Formation:

Solvents: In EDC/HOBt couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used to ensure the solubility of the reactants and reagents. nih.govnsf.gov For chloroacetylation, solvents such as DCM, THF, or ethyl acetate are often employed. sphinxsai.com Studies have shown that for N-acetylation of anilines, DMF can be a particularly effective solvent. researchgate.net

Bases: In EDC/HOBt couplings, hindered organic bases like DIPEA are preferred to minimize side reactions. For chloroacetylation, triethylamine is a common choice. google.com Inorganic bases like potassium carbonate can also be used, sometimes in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve reaction rates. researchgate.net

For Nucleophilic Substitution (Thioetherification):

Solvents: Polar aprotic solvents such as DMF, DMSO, and THF are suitable for Sₙ2 reactions as they can solvate the cation of the thiolate salt while not interfering with the nucleophile. thieme-connect.de Alcohols like ethanol can also be used.

Bases: A variety of bases can be used to deprotonate the benzyl mercaptan, including strong bases like sodium hydride (NaH) for irreversible deprotonation, or weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). The choice depends on the substrate's sensitivity to base.

Catalysts: While the Sₙ2 reaction between a thiolate and an alkyl halide is often uncatalyzed, modern methods for C-S bond formation include metal-catalyzed approaches (e.g., using palladium or copper), though these are typically employed for coupling thiols with aryl halides rather than alkyl halides. thieme-connect.deacsgcipr.org For the specific reaction discussed here, catalysis is generally not required.

Table 1: Comparison of Conditions for Synthetic Steps
StepMethodTypical SolventsTypical BasesNotes
Amide Formation EDC/HOBt CouplingDMF, DCM, THFDIPEA, Et₃NMild conditions, good for sensitive substrates. nih.govcommonorganicchemistry.com
ChloroacetylationDCM, THF, Ethyl AcetateEt₃N, K₂CO₃, NaOHOften rapid and high-yielding. google.com
Thioether Formation Nucleophilic SubstitutionDMF, THF, EthanolNaH, K₂CO₃, NaOHStrong nucleophile (thiolate) required for efficient reaction. nih.gov

Reaction temperature and duration are critical parameters that must be controlled to ensure high conversion and minimize the formation of impurities.

Amide Bond Formation: EDC/HOBt couplings are often initiated at 0 °C to control the initial exothermic reaction of EDC with the carboxylic acid, and then allowed to warm to room temperature, typically proceeding for 12-24 hours to ensure completion. commonorganicchemistry.com Chloroacetylation reactions are also frequently started at low temperatures (0 °C) before warming to room temperature and are usually complete within a few hours. nih.gov

Table 2: Temperature and Time Profiles for Synthesis
ReactionTypical Starting TemperatureTypical Reaction TemperatureTypical Duration
EDC/HOBt Coupling 0 °CRoom Temperature12 - 24 hours
Chloroacetylation 0 °CRoom Temperature1 - 6 hours
Thioether Formation Room TemperatureRoom Temperature to 80 °C2 - 12 hours

By carefully selecting the synthetic route and optimizing these reaction conditions, this compound can be prepared in high yield and purity.

Chemical Derivatization Strategies for Analog Synthesis

The core structure of this compound serves as a versatile scaffold for chemical derivatization. Strategies for analog synthesis primarily focus on three key regions of the molecule: the benzyl moiety, the fluorophenyl ring, and the acetamide (B32628) linker. These modifications are explored to modulate the compound's physicochemical properties and biological activity.

The benzyl group of the parent compound is a prime target for substitution to investigate structure-activity relationships (SAR). The introduction of various substituents onto the phenyl ring of the benzyl moiety can significantly alter the electronic and steric properties of the analogs.

A common synthetic route involves the S-alkylation of a thiol precursor with a substituted benzyl chloride. For instance, in the synthesis of 1,3,4-thiadiazole-based analogs, an intermediate like 2-(4-fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is treated with an appropriate benzyl chloride derivative in the presence of a base, such as potassium hydroxide in ethanol, to yield the desired S-benzylated product. nih.gov This methodology allows for the introduction of a wide array of substituents onto the benzyl ring.

Research findings indicate that the nature and position of the substituent on the benzyl ring influence the compound's properties. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, nitro) have been incorporated at various positions (ortho, meta, para) to create a library of analogs. nih.gov For example, the synthesis of a 4-fluorobenzylthiazolyl derivative has been reported as part of an effort to establish the structure-activity relationship of N-benzyl substituted acetamides. nih.gov

The table below summarizes a selection of synthesized analogs with modifications on the benzyl moiety, based on a related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide scaffold.

Compound IDBenzyl Moiety SubstitutionMolecular FormulaMolecular Weight (g/mol)Yield (%)Melting Point (°C)Reference
Analog 13-FluorobenzylC18H13F4N3OS242758190 nih.gov
Analog 22-ChlorobenzylC18H13ClF3N3OS244354208 nih.gov
Analog 34-NitrobenzylC18H13F3N4O3S245454198 nih.gov

Studies on related structures have demonstrated the significance of the fluorine substituent. For example, in a series of N-phenyl-2β-DFJ acetamide derivatives, it was found that a single fluoro group on the phenyl ring greatly increased inhibitory potency and selectivity against certain enzymes. nih.gov Conversely, the addition of two or three fluoro groups led to a decrease in inhibition potency, highlighting the sensitive nature of this substitution. nih.gov

The synthesis of positional isomers, such as those with fluorine at the 3-position or with multiple fluorine atoms (e.g., 3,4-difluoro), allows for a systematic exploration of how the substituent's location affects the compound's activity. These analogs are often synthesized by coupling the appropriate substituted aniline (e.g., 3-fluoroaniline or 3,4-difluoroaniline) with a suitable carboxylic acid or acyl chloride.

The following table presents examples of analogs where the substitution pattern on the N-phenyl ring has been varied.

Compound NameN-Phenyl Ring SubstitutionMolecular FormulaMonoisotopic Mass (Da)Reference
2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide3-FluoroC17H14FN3OS3391.0283 uni.lu
2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamide3,4-DifluoroC17H13F2N3OS3409.0189 uni.lu
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide3-Fluoro (on phenylacetamide portion)C10H8FN3OS2269 (M+) nih.gov

The acetamide linkage (-NH-CO-CH₂-) is fundamental to the core structure, but it can be modified or incorporated into heterocyclic systems to generate novel analogs. A prominent strategy involves the integration of the acetamide functionality with a 1,3,4-thiadiazole (B1197879) ring, a pharmacophore known for its diverse biological activities. nih.govnih.gov

One synthetic approach begins with 5-amino-1,3,4-thiadiazole-2-thiol, which is first acylated with a phenylacetic acid derivative to form an N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide intermediate. nih.govnih.gov This intermediate is then S-alkylated with a benzyl halide, effectively connecting the benzylthio group to the thiadiazole ring, which itself is linked to a phenylacetamide moiety. nih.gov This creates a more complex analog where the original acetamide linker is part of a larger, functionalized heterocyclic system.

Further variations can be introduced by altering the atom connecting the benzyl group and the heterocycle or by changing the linker between the heterocycle and the N-phenyl group. For example, compounds such as 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(fluorophenyl)acetamide have been documented, where a second thioether linkage modifies the original acetamide backbone. uni.luuni.lu

Beyond thiadiazoles, other heterocycles like thiazole (B1198619), pyrazole, and oxadiazole can be integrated with an acetamide group to create structurally diverse analogs. nih.govarchivepp.comarchivepp.com These modifications aim to explore new chemical space and identify compounds with enhanced properties by leveraging the unique structural and electronic features of different heterocyclic rings.

The table below details several analogs featuring a 1,3,4-thiadiazole ring integrated with the core acetamide structure.

Compound Structure/NameKey Structural FeatureMolecular FormulaMolecular Weight (g/mol)Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide1,3,4-Thiadiazole ring connecting benzylthio and N-acetamide groups.C18H14F3N3OS2425 nih.gov
2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamideThioacetamide linker attached to the 1,3,4-thiadiazole ring.C17H14FN3OS3391.51 uni.lu
2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-difluorophenyl)acetamideThioacetamide linker with a difluorophenyl substituent.C17H13F2N3OS3409.5 uni.lu
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamidePrecursor with a free thiol group on the 1,3,4-thiadiazole ring.C10H8FN3OS2269 nih.gov

In Vitro Biological Activity Evaluation of 2 Benzylthio N 2 Fluorophenyl Acetamide and Analogues

In Vitro Cytotoxicity and Antiproliferative Activity Assessments

The cytotoxic and antiproliferative effects of various acetamide (B32628) derivatives have been investigated against a range of human cancer cell lines. These studies aim to identify compounds with potent anticancer activity and to understand their structure-activity relationships.

Evaluation Against a Panel of Human Cancer Cell Lines

The antiproliferative activities of several N-(substituted phenyl)acetamide and related derivatives have been evaluated in vitro against a panel of human cancer cell lines. nih.gov One study synthesized a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and tested their cytotoxic activity against PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines using an MTS assay. nih.gov The results indicated that these compounds were particularly effective against the PC3 cell line. nih.gov

In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide and its analogues were evaluated for their anticancer activity against PC3, U87 (glioblastoma), and MDA-MB-231 (breast cancer) cell lines. brieflands.comnih.gov The findings from the MTT assay showed that the synthesized compounds generally exhibited better anticancer activity against the MDA-MB-231 cell line compared to PC3 and U87 cells. researchgate.net

Furthermore, the cytotoxic effects of a series of phenylacetamide derivatives were assessed on MDA-MB-468, PC12, and MCF7 cell lines. tbzmed.ac.ir Additionally, the in vitro antiproliferative activities of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one have been evaluated against nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45) cell lines. nih.gov Pyrazole-based quinazolinone, benzimidazole (B57391), and tetrazinethione derivatives have also been tested for their in vitro antiproliferative activity against MCF7 and HCT116 cancer cell lines. nih.gov

Determination of Half-Maximal Inhibitory Concentrations (IC50 Values)

The potency of the antiproliferative activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. For the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.govnih.gov Specifically, against the PC3 cell line, compounds 2b and 2c were the most active, with IC50 values of 52 μM and 80 μM, respectively. nih.govnih.gov In the MCF-7 cell line, compound 2c, which has a p-nitro substituent, was the most active, with an IC50 of 100 μM. nih.govnih.gov

For the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives, a compound with a meta-methoxy substituent (compound 3g) showed high cytotoxic effects in all tested cell lines, with an IC50 of 9 μM in the MDA-MB-231 breast cancer cell line. brieflands.comnih.gov Fluorine substitution at the meta position of the phenyl ring (compound 3b) resulted in an IC50 of 35 μM against the MDA-MB-231 cell line. brieflands.comnih.gov

A study on phenylacetamide derivatives revealed that a compound with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB-468 cells, with an IC50 value of 0.76±0.09 µM. tbzmed.ac.ir In another study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) was found to be the most active against NPC-TW01, with an IC50 value of 0.6 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Phenylacetamide Analogues Against Human Cancer Cell Lines

Compound Cell Line IC50 (μM)
2b PC3 52 nih.govnih.gov
2c PC3 80 nih.govnih.gov
2c MCF-7 100 nih.govnih.gov
3b MDA-MB-231 35 brieflands.comnih.gov
3g MDA-MB-231 9 brieflands.comnih.gov
3j MDA-MB-468 0.76±0.09 tbzmed.ac.ir

Assessment of In Vitro Cytotoxicity Selectivity

The selectivity of the cytotoxic effects of these compounds is a crucial aspect of their potential as therapeutic agents. One study demonstrated that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) exhibited very specific cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cell lines. nih.gov Importantly, this compound showed no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM, indicating a degree of selectivity towards cancer cells. nih.gov

In Vitro Antimicrobial Activity Investigations

The antimicrobial properties of acetamide derivatives have also been explored, with studies investigating their activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

A series of novel 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against clinical strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). tsijournals.com The results showed that several of these compounds exhibited significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 400 µg/mL against E. coli and 140 to 320 µg/mL against S. aureus. tsijournals.com

In another study, newly synthesized thiophene (B33073) derivatives were screened for their in-vitro antibacterial activity against both Gram-positive (S. aureus, B. subtilus) and Gram-negative (K. pneumoniae, E. coli) organisms using the cup plate agar (B569324) diffusion method. sphinxsai.com It was observed that a derivative with a 4-chloro benzylidene substitution showed comparable activity against both types of bacteria. sphinxsai.com Furthermore, 2-mercaptobenzothiazole (B37678) derivatives linked with different amines have been reported to possess antibacterial activity. nih.gov

The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity. nih.gov For instance, 2-chloro-N-phenylacetamide has demonstrated inhibitory effects. scielo.br

Table 2: Antibacterial Activity of 2-benzylthiomethyl-1H-benzimidazole Derivatives

Bacterial Strain Compound MIC (µg/mL)
E. coli 5b 140 tsijournals.com
E. coli 5e Not specified tsijournals.com
E. coli 5g 150 tsijournals.com
E. coli 5h Not specified tsijournals.com
E. coli 5j Not specified tsijournals.com
S. aureus 5b Not specified tsijournals.com
S. aureus 5d Not specified tsijournals.com
S. aureus 5e Not specified tsijournals.com
S. aureus 5f Not specified tsijournals.com
S. aureus 5g Not specified tsijournals.com

Antifungal Activity Against Fungal Pathogens

The antifungal potential of acetamide derivatives has been investigated against various fungal pathogens. A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized and screened for their antifungal activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. niscpr.res.in Some of these compounds showed appreciable activity in the primary screening. niscpr.res.in

In another study, 2-chloro-N-phenylacetamide was evaluated for its antifungal activity against Candida albicans and Candida parapsilosis. scielo.br The compound inhibited all tested strains, with MIC values ranging from 128 to 256 µg/mL and a Minimum Fungicidal Concentration (MFC) of 512-1,024 µg/mL. scielo.br It also demonstrated the ability to inhibit biofilm formation. scielo.br Additionally, newly synthesized thiophene derivatives were screened for their in-vitro antifungal activity, with some compounds containing chloro, hydroxy, and nitro benzylidene substitutions showing minimal activity. sphinxsai.com

Table 3: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal Strain MIC (µg/mL) MFC (µg/mL)
Candida albicans 128 - 256 scielo.br 512 - 1,024 scielo.br

In Vitro Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

While direct studies on the antitubercular activity of 2-(benzylthio)-N-(2-fluorophenyl)acetamide against Mycobacterium tuberculosis H37Rv are not extensively documented in the reviewed literature, research on structurally related compounds, such as 2-(benzylthio)-1H-benzo[d]imidazoles, provides valuable insights into the potential of this chemical scaffold. A series of these benzimidazole analogues were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv in vitro. scielo.br

Notably, certain substitutions on the benzyl (B1604629) ring of these analogues led to significant antitubercular activity. For instance, a dinitro-substituted compound exhibited a minimal inhibitory concentration (MIC) of 6.9 µM. scielo.br An even more potent analogue demonstrated an MIC of 3.8 µM against the H37Rv strain. scielo.br These leading compounds also showed activity against multidrug-resistant strains of M. tuberculosis. scielo.br

The general structure of the evaluated 2-(benzylthio)-1H-benzo[d]imidazole analogues is presented below, along with the antitubercular activity of selected compounds.

Table 1: In Vitro Antitubercular Activity of 2-(benzylthio)-1H-benzo[d]imidazole Analogues against M. tuberculosis H37Rv

Compound IDSubstitution on Benzyl RingMIC (µM)
Analogue 1 Dinitro6.9
Analogue 2 Not specified in detail3.8
Isoniazid (Control) Not applicable-

Data sourced from a study on 2-(benzylthio)-1H-benzo[d]imidazole derivatives. scielo.br

These findings suggest that the 2-(benzylthio) moiety is a promising pharmacophore for the development of novel antitubercular agents. Further structure-activity relationship studies on N-aryl acetamide derivatives are warranted to explore their potential.

Enzymatic Inhibition Assays

The inhibitory potential of this compound and its analogues has been explored against various enzymatic targets, including kinases and specific mycobacterial enzymes crucial for the survival of M. tuberculosis.

The acetamide scaffold is present in a number of kinase inhibitors. While specific data for this compound is limited, studies on analogous structures provide insights into their potential as kinase inhibitors.

Src Kinase:

A series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory activities. chapman.educapes.gov.br Although these compounds feature a thiazole (B1198619) ring instead of a direct benzylthio linkage, the presence of the N-benzyl acetamide moiety is a key structural similarity. The unsubstituted N-benzyl derivative in this series demonstrated inhibition of c-Src kinase with a GI50 value of 1.34 µM in NIH3T3/c-Src527F cells. chapman.educapes.gov.br A 4-fluorobenzyl analogue also exhibited significant inhibitory activity. chapman.educapes.gov.br

Table 2: Src Kinase Inhibitory Activity of N-Benzyl Acetamide Analogues

Compound IDCell LineGI50 (µM)
Unsubstituted N-benzyl derivative NIH3T3/c-Src527F1.34
Unsubstituted N-benzyl derivative SYF/c-Src527F2.30

Data from a study on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.educapes.gov.br

Abl Kinase:

New derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide (B126) have been identified as potent dual inhibitors of Abl and Src tyrosine kinases. nih.gov While these are benzamide rather than acetamide derivatives, they share the benzylthio structural feature. This suggests that the broader class of compounds containing a benzylthio moiety may have potential for Abl kinase inhibition.

RIP1 Kinase:

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death. frontiersin.org While a wide range of RIPK1 inhibitors have been developed, there is no specific information in the reviewed literature detailing the evaluation of this compound or its close analogues for RIPK1 inhibition.

The development of inhibitors for essential mycobacterial enzymes is a key strategy in the discovery of new antitubercular drugs.

Isocitrate Lyase (ICL):

Isocitrate lyase is a crucial enzyme for the survival of M. tuberculosis in the persistent phase of infection, making it an attractive drug target. westminster.ac.uknih.gov A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives assessed their inhibitory action on vital mycobacterial enzymes, including isocitrate lyase. nih.gov One of the compounds in this series was found to inhibit all three tested mycobacterial enzymes to a high degree, although it was less potent than the streptomycin (B1217042) sulphate control. nih.gov

Pantothenate Synthetase (PS):

The pantothenate biosynthetic pathway is essential for M. tuberculosis and absent in mammals, making its enzymes promising targets for selective inhibitors. nih.govrsc.org Pantothenate synthetase catalyzes the final step in the biosynthesis of pantothenate. nih.govsemanticscholar.org While various inhibitors of M. tuberculosis pantothenate synthetase have been investigated, including analogues of the reaction intermediate, specific inhibitory data for this compound or its close analogues were not found in the reviewed literature. nih.govsemanticscholar.orgnih.gov

Chorismate Mutase (CM):

Chorismate mutase is another key enzyme in a biosynthetic pathway present in M. tuberculosis but not in mammals. nih.gov It catalyzes the rearrangement of chorismate to prephenate, a precursor for the synthesis of phenylalanine and tyrosine. uniprot.org The gene Rv1885c from M. tuberculosis H37Rv encodes a monofunctional and secreted chorismate mutase. rcsb.org As with the other mycobacterial enzymes, specific inhibitory data for this compound against chorismate mutase is not available in the reviewed literature. However, the aforementioned study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides did show that one of its analogues possessed inhibitory activity against this enzyme. nih.gov

Table 3: Overview of Mycobacterial Enzyme Inhibition by an Analogue of this compound

Mycobacterial EnzymeInhibitory Activity
Isocitrate Lyase High
Pantothenate Synthetase High
Chorismate Mutase High

Qualitative data based on a study of a 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivative. nih.gov

Other Relevant In Vitro Biological Characterizations

In addition to the specific activities detailed above, compounds structurally related to this compound have been evaluated for other in vitro biological properties, primarily cytotoxicity against various cancer cell lines.

A study of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives assessed their in vitro cytotoxicity. nih.gov One of the most potent compounds in this series, featuring a meta-methoxy substitution on the benzyl ring, exhibited an IC50 of 9 µM against the MDA breast cancer cell line. nih.gov

Another study focused on 2-(4-fluorophenyl)-N-phenylacetamide derivatives and their anticancer potential. rsc.orgnih.gov Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy group. rsc.orgnih.gov The most active compounds in this series showed IC50 values of 52 µM and 80 µM against the PC3 prostate carcinoma cell line. rsc.orgnih.gov

Table 4: In Vitro Cytotoxicity of Acetamide and Benzamide Analogues

Compound SeriesCell LineMost Active Analogue's IC50 (µM)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (breast cancer)9
2-(4-fluorophenyl)-N-phenylacetamidePC3 (prostate carcinoma)52
2-(4-fluorophenyl)-N-phenylacetamidePC3 (prostate carcinoma)80
Imatinib (Control)MDA (breast cancer)20
Imatinib (Control)PC3 (prostate carcinoma)40

Data compiled from studies on the in vitro cytotoxicity of structurally related compounds. rsc.orgnih.govnih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis

Identification of Essential Structural Features for Observed Biological Activities

A pharmacophore model for this class of compounds identifies several critical features essential for biological activity. These include a hydrophobic aromatic region, a hydrogen bond donor/acceptor site, and a flexible linker. In "2-(benzylthio)-N-(2-fluorophenyl)acetamide," these features are represented by:

The two aromatic rings (benzyl and 2-fluorophenyl) which provide hydrophobic contacts and potential for π-π stacking interactions with target proteins.

The acetamide (B32628) linkage which contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), crucial for specific molecular recognition.

The thioether bond within the benzylthio moiety, which offers a flexible linkage and potential for specific interactions with biological targets.

Pharmacophore modeling suggests that the spatial arrangement of these features is critical for binding affinity and the subsequent biological response.

Impact of the Benzylthio Moiety on Pharmacological Potency and Selectivity

The benzylthio moiety, consisting of a benzyl (B1604629) group attached through a sulfur atom, is a significant contributor to the molecule's pharmacological profile. Compounds containing a benzylthio group have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

Influence of the 2-Fluorophenyl Substituent on Biological Efficacy

The substitution of a fluorine atom on the N-phenyl ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The 2-fluoro position in "this compound" is particularly noteworthy.

The position of the fluorine atom on an aromatic ring can have a profound impact on the biological activity of a molecule. Studies on N-arylacetamides have shown a preference for fluorination at the ortho position to the acetamido group. researchgate.net Ortho-substitution can influence the conformation of the molecule by restricting the rotation around the phenyl-nitrogen bond, thereby locking the molecule into a biologically active conformation. Research on carbazole-based organic dyes also highlights that the position of fluorine substitution is crucial for controlling electrochemical and optical properties, with ortho-fluoro substituted dyes showing the best performance. rsc.org This suggests that the 2-fluoro (ortho) position in the title compound is likely a key determinant of its activity profile.

Fluorine is the most electronegative element, and its introduction into a molecule imparts significant electronic changes. It exerts a strong electron-withdrawing inductive effect, which can alter the pKa of the amide N-H group, potentially influencing hydrogen bonding capabilities. sci-hub.stresearchgate.net While fluorine is inductively withdrawing, it can also donate electron density through resonance. sci-hub.st This dual electronic nature can modulate the reactivity and binding affinity of the molecule.

From a steric perspective, fluorine is relatively small (similar in size to a hydrogen atom), meaning it can often be substituted for hydrogen without causing significant steric hindrance. This allows for the modification of electronic properties with minimal structural perturbation. The strategic placement of fluorine can also block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net

Role of the Acetamide Linkage in Molecular Recognition and Binding

The acetamide linkage serves as a critical structural scaffold in "this compound." This group is not merely a spacer but an active participant in molecular interactions. The amide bond is relatively stable and planar, which helps to orient the two flanking aromatic moieties (the benzylthio group and the 2-fluorophenyl group) in a defined spatial arrangement.

Crucially, the amide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen). This allows for the formation of strong, directional hydrogen bonds with amino acid residues in a protein's active site, a fundamental aspect of molecular recognition and binding. researchgate.net In many biologically active molecules, the acetamide or a similar amide structure is essential for anchoring the compound to its target. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the amide structure was a key component for their antibacterial activity. nih.gov

Contributions of Ancillary Heterocyclic Systems (e.g., 1,3,4-Thiadiazole (B1197879) Ring) to SAR

While "this compound" does not itself contain a 1,3,4-thiadiazole ring, this heterocyclic system is a common feature in related biologically active compounds and represents a valuable structural modification to consider in SAR studies. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. hilarispublisher.comnih.govresearchgate.net

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core structure in nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells. nih.govmdpi.com In SAR studies of related compounds, the introduction of a 1,3,4-thiadiazole ring has been shown to be advantageous for antiproliferative activity. mdpi.com For example, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives have demonstrated their potential as anticancer agents. nih.gov The incorporation of such a heterocyclic system could therefore be a promising strategy for optimizing the biological activity of the core "2-(benzylthio)-N-(acetamido)" structure.

The table below presents data on the cytotoxic activity of some related N-phenylacetamide derivatives against various cancer cell lines, illustrating the impact of different substituents.

CompoundSubstituent on PhenylacetamideCell LineIC50 (μM)Reference
2b2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 nih.gov
2c2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 nih.gov
2c2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100 nih.gov
Imatinib (Reference)-PC3 (Prostate Carcinoma)40 nih.gov
Imatinib (Reference)-MCF-7 (Breast Cancer)98 nih.gov

Absence of Quantitative Structure-Activity Relationship (QSAR) Data for this compound

Despite a comprehensive search for quantitative structure-activity relationship (QSAR) studies focusing on this compound, no specific research detailing QSAR modeling, predictive insights, or associated data tables for this particular chemical entity could be identified.

The performed search did not yield any published papers or datasets that have developed QSAR models to correlate the structural features of this compound with any specific biological activity or property. Consequently, the detailed research findings, including data tables of molecular descriptors and statistical parameters of QSAR models, which are central to a thorough analysis within the requested "Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights" section, are not available in the public domain.

While general principles of QSAR are well-established in the field of medicinal chemistry for predicting the biological activity of compounds, the application of these methods to this compound has not been documented in the retrieved scientific literature. Therefore, a data-driven discussion on its structure-activity relationship through the lens of QSAR modeling cannot be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Putative Target Interactions and Binding Modes

No published studies were identified that have performed molecular docking simulations with 2-(benzylthio)-N-(2-fluorophenyl)acetamide . Consequently, there is no available data on its putative biological targets, binding affinities, or specific binding modes within any protein active sites.

Ligand-Based Drug Design (LBDD) Approaches (e.g., Pharmacophore Modeling)

There is no evidence in the scientific literature of This compound being used as a template for ligand-based drug design studies. As a result, no pharmacophore models derived from or including this specific compound have been reported.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

A thorough search of scientific databases yielded no studies that have employed molecular dynamics simulations to investigate the conformational stability of This compound or its dynamic interactions with any potential biological targets.

In Silico Prediction of Relevant Biological Properties

No dedicated in silico studies predicting the biological properties (excluding ADMETox for safety/adverse effects) of This compound have been published. Therefore, computational predictions regarding its potential efficacy, target engagement, or other relevant biological activities are not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

There are no publicly available research articles detailing quantum chemical calculations performed on This compound . Such studies, which would provide valuable insights into its electronic structure, orbital energies, and chemical reactivity, have not been reported.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(benzylthio)-N-(2-fluorophenyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the 2-fluorophenyl group, and the acetamide (B32628) backbone.

Expected ¹H NMR Spectral Data:

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 8.0-9.5 ppm), resulting from the proton attached to the nitrogen atom.

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet, likely between δ 7.20 and 7.40 ppm.

Aromatic Protons (2-Fluorophenyl Ring): The four protons on the fluorinated phenyl ring will present as a complex multiplet, influenced by both proton-proton and proton-fluorine coupling. These signals are expected between δ 7.00 and 8.30 ppm.

Methylene Protons (S-CH₂-Ph): The two protons of the methylene group attached to the sulfur atom and the benzyl ring would likely appear as a singlet around δ 3.8-4.2 ppm.

Methylene Protons (CO-CH₂-S): The other methylene group's protons, situated between the carbonyl and sulfur atoms, are expected to produce a singlet in the region of δ 3.4-3.7 ppm.

Predicted Proton SignalApproximate Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
N-H8.0 - 9.5Broad SingletAmide proton
Ar-H (Fluorophenyl)7.00 - 8.30Multiplet4 protons on the 2-fluorophenyl ring
Ar-H (Benzyl)7.20 - 7.40Multiplet5 protons on the benzyl ring
S-CH₂-Ph3.8 - 4.2Singlet2 methylene protons adjacent to the benzyl group
CO-CH₂-S3.4 - 3.7Singlet2 methylene protons adjacent to the carbonyl group

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, a total of 15 distinct carbon signals would be expected, barring any accidental signal overlap.

Expected ¹³C NMR Spectral Data:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a characteristic signal expected around δ 168-172 ppm.

Aromatic Carbons: Signals for the 12 aromatic carbons (six from each ring) would appear in the typical aromatic region of δ 110-140 ppm. The carbon atom bonded to the fluorine atom in the 2-fluorophenyl ring will show a large coupling constant (¹JCF).

Methylene Carbons (CH₂): The two methylene carbons would resonate in the aliphatic region, likely between δ 35 and 40 ppm.

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected Key IR Absorption Bands:

N-H Stretching: A sharp to moderately broad peak is expected around 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ would confirm the presence of the aliphatic C-H bonds in the two methylene groups.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected in the region of 1650-1690 cm⁻¹.

N-H Bending / C-N Stretching (Amide II): This is another characteristic amide band, appearing around 1510-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

C-F Stretching: A strong absorption band for the carbon-fluorine bond is typically observed in the 1000-1400 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3250 - 3350
Aromatic C-H StretchAryl C-H> 3000
Aliphatic C-H StretchCH₂< 3000
C=O Stretch (Amide I)Amide Carbonyl1650 - 1690
N-H Bend / C-N Stretch (Amide II)Amide1510 - 1550

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ at m/z 276.08, [M+Na]⁺ at m/z 298.06, or other adducts, confirming the molecular weight of 275.34.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, C15H14FNOS, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Under higher energy conditions, the molecule will break apart into characteristic fragments. Key fragment ions would likely include the tropylium ion (m/z 91) from the cleavage and rearrangement of the benzyl group, and fragments resulting from the cleavage of the amide bond, providing further structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Flash Column Chromatography: This technique is commonly used for the purification of reaction mixtures on a preparative scale, employing a stationary phase like silica gel and a mobile phase of organic solvents.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be used. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For related, more volatile compounds, GC-MS can be used to separate and identify components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is employed for both qualitative identification and quantitative determination of the compound in various matrices. A typical HPLC method would involve a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A common mobile phase for compounds of similar polarity consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. latamjpharm.org The ratio of the organic modifier is often adjusted to control the retention time of the analyte. For instance, increasing the percentage of acetonitrile would typically decrease the retention time. bsu.edu.eg Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. latamjpharm.org

Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb UV light. The detection wavelength is selected based on the UV-Vis spectrum of the compound to maximize sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Related Acetamide Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis of this compound. This technique allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. nih.gov

For TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The choice of the solvent system is crucial for achieving good separation of the spots corresponding to the reactants and the product. A common mobile phase for compounds of this nature might be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5.

After development, the spots are visualized, often under UV light, as the aromatic nature of the compounds allows for fluorescence quenching on plates containing a fluorescent indicator.

Table 2: Example TLC System for Monitoring Reactions of Aromatic Amides

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique is essential for stereoselective synthesis and for studying the biological activities of the individual enantiomers, as they can have different pharmacological effects. nih.gov

Chiral separation is typically achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.

The mobile phase in chiral chromatography can be either a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system. The choice of the mobile phase and the specific CSP is determined through method development to achieve the best resolution between the enantiomeric peaks.

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detection UV at 230 nm
Temperature 25 °C

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule.

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of the compound (C₁₅H₁₄FNOS). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound. This analysis is a critical component of the full characterization of a newly synthesized molecule.

Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₄FNOS)

ElementSymbolAtomic WeightNumber of AtomsTheoretical Percentage
CarbonC12.011565.91%
HydrogenH1.01145.16%
FluorineF19.0016.95%
NitrogenN14.0115.12%
OxygenO16.0015.85%
SulfurS32.07111.77%

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The principles of rational drug design, guided by a deep understanding of structure-activity relationships (SAR), will be pivotal in the development of next-generation analogues of 2-(benzylthio)-N-(2-fluorophenyl)acetamide. Future efforts will likely concentrate on systematic modifications of its core components: the N-(2-fluorophenyl)acetamide moiety and the benzylthio group.

Quantitative structure-activity relationship (QSAR) studies will be instrumental in correlating the structural features of newly synthesized analogues with their biological activities. nih.gov For instance, substitutions on the phenyl rings could significantly influence potency and selectivity. The introduction of various lipophilic and hydrophilic substituents can alter the compound's interaction with its biological target. acs.org The strategic incorporation of different functional groups on either the 2-fluorophenyl ring or the benzyl (B1604629) ring may lead to enhanced binding affinity and a more favorable pharmacokinetic profile.

Furthermore, modifications to the acetamide (B32628) linker could be explored. The length and flexibility of this linker can impact the orientation of the molecule within a binding pocket, thereby affecting its inhibitory activity. The synthesis of a series of derivatives with varying linker lengths and rigidities will provide valuable insights into the optimal conformation for biological activity.

A systematic approach to analogue synthesis, coupled with robust biological evaluation, will be crucial. This iterative process of design, synthesis, and testing will enable the fine-tuning of the molecular architecture to achieve enhanced potency against specific targets while minimizing off-target effects.

Exploration of Novel Molecular Targets and Therapeutic Areas

While the initial biological activities of this compound may have been identified, a significant area of future research lies in the exploration of novel molecular targets and, consequently, new therapeutic applications. The structural motifs present in the molecule, namely the acetamide and thioether functionalities, are found in a wide range of bioactive compounds, suggesting that it may interact with multiple biological targets. mdpi.comresearchgate.net

Future investigations could explore its potential as an inhibitor of various enzymes. For example, compounds with acetamide and sulfonamide scaffolds have shown inhibitory activity against urease, an enzyme implicated in infections by ureolytic microorganisms. mdpi.comresearchgate.net Additionally, the N-phenylacetamide scaffold has been explored for its potential as a carbonic anhydrase inhibitor, a target relevant in various diseases including glaucoma and cancer. nih.gov Given that many anticancer agents target specific enzymes, exploring the inhibitory potential of this compound against kinases, proteases, or other enzymes involved in cancer cell proliferation is a promising avenue. nih.govmdpi.com

Beyond enzymatic inhibition, the compound and its analogues could be screened for activity against a broader range of molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. The discovery of novel interactions could open up entirely new therapeutic areas for this class of compounds, potentially addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry offers new opportunities for the efficient and environmentally friendly production of this compound and its analogues. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes.

Traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents, which can generate significant waste. Modern catalytic approaches, such as the direct dehydrogenative coupling of carboxylic acids and amines, offer a greener alternative. The development of novel catalysts for amide bond formation could streamline the synthesis of the acetamide core of the molecule. researchgate.net

Similarly, the synthesis of the thioether linkage can be improved through the use of more sustainable methods. mdpi.com Photocatalysis, for instance, has emerged as a powerful tool for the formation of C-S bonds under mild conditions. rsc.org The development of solvent-free or catalyst-free approaches for the synthesis of thioethers is another area of active research that could be applied to the synthesis of this compound. nih.govresearchgate.net The use of xanthates as thiol-free reagents also presents a greener alternative to traditional methods that often employ malodorous thiols. mdpi.com

By embracing the principles of green chemistry, future synthetic strategies will not only improve the efficiency of production but also minimize the environmental impact of synthesizing these potentially valuable therapeutic agents. acsgcipr.org

Integration of High-Throughput Screening and Multi-Omics Data in Compound Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govbmglabtech.com In the context of this compound research, HTS will be instrumental in screening newly synthesized analogues to identify "hits" with improved activity. bmglabtech.comnih.gov The miniaturization and automation inherent in HTS allow for the cost-effective and efficient screening of thousands of compounds. pharmtech.com

Beyond primary screening, the integration of multi-omics data represents a paradigm shift in understanding the biological effects of a compound. pharmafeatures.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular response to treatment with this compound. thermofisher.com This multi-layered approach can help to elucidate the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects. nih.govnih.gov

For example, transcriptomic analysis can reveal changes in gene expression following compound treatment, while proteomics can identify alterations in protein levels and post-translational modifications. thermofisher.com Metabolomics can provide a snapshot of the metabolic changes induced by the compound. youtube.com The integration of these diverse datasets can provide a comprehensive molecular signature of the compound's activity, guiding further optimization and clinical development. pharmafeatures.comyoutube.com

Computational-Experimental Synergies in Accelerating Discovery Pipelines

The synergy between computational and experimental approaches is a powerful driver of innovation in drug discovery. In the future, the development of this compound and its analogues will be significantly accelerated by the integration of in silico and in vitro methods.

Molecular docking is a computational technique that can predict the binding mode and affinity of a small molecule to a protein target. researchgate.netnih.gov This can be used to prioritize which analogues to synthesize, thereby saving time and resources. researchgate.net By creating a virtual library of potential derivatives and docking them into the active site of a target protein, researchers can identify candidates with the highest predicted binding affinity.

Molecular dynamics (MD) simulations can provide further insights into the stability of the ligand-protein complex and the key interactions that govern binding. researchgate.net These computational studies can help to explain the structure-activity relationships observed in experimental assays and guide the rational design of more potent inhibitors.

The integration of computational predictions with experimental validation is a cyclical process. Experimental data from in vitro assays can be used to refine and validate the computational models, leading to more accurate predictions. nih.gov This iterative feedback loop between computational and experimental work will be essential for accelerating the discovery and optimization of next-generation therapeutics based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.